![molecular formula C19H17Cl2N3OS B460111 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 387831-20-1](/img/structure/B460111.png)
3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The compound has been studied for its potential anticancer properties. It has been found to lower the cancer stem cell fraction, inducing a shift from lipid to glucose metabolism . This could potentially make it a valuable tool in the fight against cancer.
Oxidative Dimerization
The compound has been observed to undergo unusual oxidative dimerization . This process, which depends on the nature of the solvents used, could have implications for the synthesis of new compounds and materials.
Metabolic Profiling
The compound has been used in metabolic profiling studies . It has been found to have a significant impact on glycolysis/gluconeogenesis, pyruvate, and inositol metabolism . This could potentially make it useful in the study of these metabolic pathways.
Apoptosis Induction
The compound has been found to induce apoptosis in certain cell lines . This could potentially make it a valuable tool in the study of cell death and survival mechanisms.
Glycosphingolipid Expression
The compound has been found to affect the expression of six glycosphingolipids on cancer stem cells and non-cancer stem cells . This could potentially make it useful in the study of these lipids and their role in cancer.
6. Inhibitor of Infectious Prion Isoform Replication The compound has been identified as an inhibitor of infectious prion isoform PrP Sc replication . This could potentially make it a valuable tool in the fight against prion diseases.
Mechanism of Action
- The primary target of this compound is likely cyclin-dependent kinase 8 (CDK8) . CDK8 is a protein kinase involved in cell cycle regulation, transcriptional control, and signal transduction pathways .
- CDK8 plays a crucial role in modulating gene expression by phosphorylating transcription factors and RNA polymerase II. It is part of the Mediator complex, which bridges transcription factors and RNA polymerase II during transcription initiation .
- Inhibition of CDK8 : The compound binds reversibly to the kringle domain of plasminogen , blocking the binding of plasminogen to fibrin and its activation to plasmin. By inhibiting plasmin activation, it reduces fibrinolysis, which can impact bleeding post-surgery .
- Transcriptional Regulation : CDK8 is part of the Mediator complex, which regulates transcription by bridging transcription factors and RNA polymerase II. Inhibition of CDK8 disrupts this process, affecting gene expression .
- Cell Cycle Control : CDK8 also participates in cell cycle progression. Its inhibition may alter cell cycle dynamics and impact cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-12-6-4-7-13(21)16(12)24-18(25)17-15(22)11-9-10-5-2-1-3-8-14(10)23-19(11)26-17/h4,6-7,9H,1-3,5,8,22H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOLUMFUULHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide |
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